

An In-depth Technical Guide to 2-(2-Aminoethoxy)ethanol

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Compound of Interest

Compound Name: 2-(2-Aminoethoxy)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of **2-(2-Aminoethoxy)ethanol**, a versatile bifunctional molecule widely utilized in various scientific and industrial fields, including drug development and bioconjugation.

Core Molecular Data

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is an organic compound featuring both a primary amine and a primary alcohol functional group. This structure allows it to act as a hydrophilic spacer or linker in the synthesis of more complex molecules.^[1]

Below is a summary of its key molecular identifiers and properties.

Property	Value	Citations
Molecular Formula	C4H11NO2	^{[1][2][3]}
Molecular Weight	105.14 g/mol	^{[2][4][5]}
Linear Formula	NH2CH2CH2OCH2CH2OH	^[4]
CAS Number	929-06-6	^[1]
Appearance	Colorless liquid with a faint fish-like odor	^{[1][5]}

Applications in Research and Development

Due to its bifunctional nature, **2-(2-Aminoethoxy)ethanol** is a valuable building block in organic synthesis and materials science. Its primary amine can be readily coupled with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or other electrophilic groups, while the terminal hydroxyl group can be further functionalized or used for attachment to surfaces.

In the context of drug development and life sciences, it is frequently employed as a flexible, hydrophilic linker to connect different molecular entities. For instance, it can be used to conjugate a drug molecule to a targeting ligand, such as an antibody or a peptide, to create bioconjugates like antibody-drug conjugates (ADCs). The ethylene glycol units contribute to increased water solubility and can reduce non-specific binding of the resulting conjugate.

Generalized Experimental Protocol: Amine Coupling using a Linker

While specific experimental conditions will vary depending on the substrates, the following protocol outlines a general procedure for coupling a molecule with a carboxylic acid to the primary amine of a linker like **2-(2-Aminoethoxy)ethanol** using carbodiimide chemistry. This is a common step in creating functionalized linkers for subsequent bioconjugation.

Objective: To form a stable amide bond between a carboxylated molecule (Molecule-COOH) and the amine group of **2-(2-Aminoethoxy)ethanol**.

Materials:

- Molecule-COOH
- **2-(2-Aminoethoxy)ethanol**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

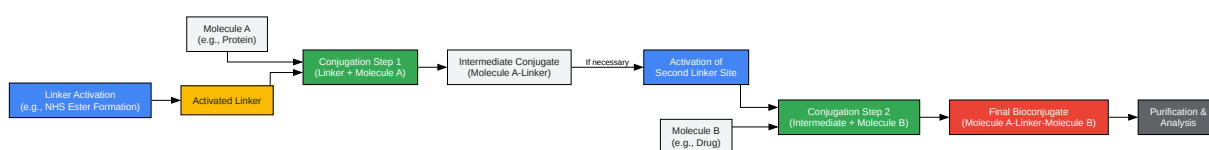
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 for subsequent aqueous reactions)
- Quenching reagent (e.g., hydroxylamine)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Molecule-COOH in the chosen anhydrous solvent.
 - Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
 - Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate. The NHS ester is more stable than the EDC-activated acid, which is prone to hydrolysis.
- Coupling with **2-(2-Aminoethoxy)ethanol**:
 - In a separate vessel, dissolve an equimolar amount or a slight excess of **2-(2-Aminoethoxy)ethanol** in the reaction solvent.
 - Add the **2-(2-Aminoethoxy)ethanol** solution to the activated Molecule-COOH solution.
 - Let the reaction proceed for 2 hours to overnight at room temperature with stirring. The reaction progress can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching and Purification:
 - (Optional) Add a quenching reagent like hydroxylamine to react with any remaining NHS-ester.
 - Remove the solvent under reduced pressure.
 - Purify the resulting product (Molecule-linker conjugate) using an appropriate method, such as column chromatography on silica gel or reverse-phase HPLC, to remove unreacted starting materials and byproducts like the urea byproduct from EDC.

Logical Workflow: Bioconjugation using a Bifunctional Linker

The following diagram illustrates a typical workflow for using a bifunctional linker, such as a derivative of **2-(2-Aminoethoxy)ethanol**, to conjugate two different molecules (e.g., a protein and a small molecule drug). This process often involves sequential reactions to ensure specificity.



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A generalized workflow for creating a bioconjugate.

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